molecular formula C16H30O3 B1239625 2-Keto palmitic acid CAS No. 2570-24-3

2-Keto palmitic acid

Cat. No. B1239625
CAS RN: 2570-24-3
M. Wt: 270.41 g/mol
InChI Key: ZVNHILZUTNYFGT-UHFFFAOYSA-N
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Description

2-oxopalmitic acid is a oxo fatty acid that is the 2-oxo derivative of palmitic (hexadecanoic) acid. It is an oxo fatty acid, a long-chain fatty acid and a straight-chain fatty acid. It derives from a hexadecanoic acid.

Scientific Research Applications

Genetic Control of Palmitic Acid Levels in Soybean Seeds

Palmitic acid is a significant component of soybean oil. Research has identified genetic loci controlling seed palmitate content in soybeans. A specific locus, fap 2, is associated with elevated seed palmitate levels due to a mutation in the 3-keto-acyl-ACP synthase II (KAS II) gene. This mutation affects the enzyme's function, involved in elongating palmitoyl-ACP to stearoyl-ACP, thereby increasing seed palmitate levels. This discovery aids in breeding high palmitate soybean cultivars (Aghoram et al., 2006).

Hydrothermal Catalytic Deoxygenation of Palmitic Acid

The deoxygenation of palmitic acid to produce paraffin over a Ni/ZrO2 catalyst has been studied, highlighting its potential as a renewable hydrocarbon source. The presence of water significantly improves conversion and yield, mainly through in-situ hydrogen formation. This research suggests that hydrothermal catalytic processes could be promising for producing liquid paraffin from fatty acids (Miao et al., 2016).

Palmitic Acid/SiO2 Composites for Thermal Energy Storage

Palmitic acid, used as a phase change material (PCM), has been combined with SiO2 and a flame retardant to create composites for thermal energy storage. These composites exhibit significant phase change temperatures and latent heats, making them suitable for energy storage applications. The addition of melamine enhances their thermal stability and reduces flammability (Fang et al., 2011).

Palmitic Acid and Inflammation in Keratinocytes

Palmitic acid can induce the production of proinflammatory cytokines in HaCaT keratinocytes. This study reveals that palmitic acid increases the secretion of interleukin-6, tumor necrosis factor-α, and interleukin-1β through NF-κB activation. These findings are significant for understanding the role of palmitic acid in skin inflammation, particularly in acne (Zhou et al., 2013).

Metabolic Engineering for 2-Ketoisovalerate Production

Corynebacterium glutamicum has been genetically engineered to produce 2-ketoisovalerate, a 2-keto acid with therapeutic applications. The engineered strain demonstrates significant 2-ketoisovalerate production and productivity, suggesting its potential as a platform for related products (Krause et al., 2010).

properties

CAS RN

2570-24-3

Product Name

2-Keto palmitic acid

Molecular Formula

C16H30O3

Molecular Weight

270.41 g/mol

IUPAC Name

2-oxohexadecanoic acid

InChI

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h2-14H2,1H3,(H,18,19)

InChI Key

ZVNHILZUTNYFGT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(=O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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